molecular formula C7H4N2OS2 B8273362 [2,4']Bithiazolyl-2'-carbaldehyde

[2,4']Bithiazolyl-2'-carbaldehyde

Cat. No. B8273362
M. Wt: 196.3 g/mol
InChI Key: HFFAJZDSDCTAOI-UHFFFAOYSA-N
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Patent
US06468979B1

Procedure details

A mixture of [2,4′]bithiazol-2′-ylmethanol (1.53 g; 7.72 mmol), obtained as described in the above step, and MnO2 (13.93 g; 160.2 mmol) in CH2Cl2 (76.5 ml) and methanol (7.65 ml) was stirred at room temperature for about 23 hours.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
76.5 mL
Type
solvent
Reaction Step Two
Quantity
7.65 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.93 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[N:7]=[C:8]([CH2:11][OH:12])[S:9][CH:10]=1>C(Cl)Cl.CO.O=[Mn]=O>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[N:7]=[C:8]([CH:11]=[O:12])[S:9][CH:10]=1

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
S1C(=NC=C1)C=1N=C(SC1)CO
Step Two
Name
Quantity
76.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
7.65 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
13.93 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for about 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
S1C(=NC=C1)C=1N=C(SC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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